
Zavolosotine's Role in Glucose Homeostasis: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Zavolosotine

Cat. No.: B12363731 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Zavolosotine (formerly CRN04777) is an investigatory, orally bioavailable, nonpeptide small

molecule designed as a selective agonist for the somatostatin receptor subtype 5 (SSTR5). Its

primary therapeutic target is congenital hyperinsulinism (HI), a rare genetic disorder

characterized by dysregulated and excessive insulin secretion, leading to persistent and severe

hypoglycemia. The mechanism of action of Zavolosotine centers on its ability to potently and

selectively activate SSTR5 on pancreatic β-cells, thereby inhibiting insulin secretion. This

targeted action is anticipated to restore glucose homeostasis in patients with congenital HI.

Preclinical and early-stage clinical studies have demonstrated Zavolosotine's capacity to

suppress both basal and stimulated insulin secretion, leading to a corresponding increase in

plasma glucose levels. This technical guide provides a comprehensive overview of the

available data on Zavolosotine's role in glucose homeostasis, including quantitative data from

preclinical and clinical studies, detailed experimental protocols, and a visualization of its

signaling pathway.

Introduction to Zavolosotine and its Target
Congenital hyperinsulinism is the most frequent cause of persistent hypoglycemia in newborns

and infants.[1] The disorder arises from genetic mutations affecting key components of the

insulin secretion pathway within pancreatic β-cells.[1] Current treatment options are limited and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12363731?utm_src=pdf-interest
https://www.benchchem.com/product/b12363731?utm_src=pdf-body
https://www.benchchem.com/product/b12363731?utm_src=pdf-body
https://www.benchchem.com/product/b12363731?utm_src=pdf-body
https://www.benchchem.com/product/b12363731?utm_src=pdf-body
https://www.benchchem.com/product/b12363731?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9624917/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9624917/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


often associated with significant side effects or lack of efficacy, highlighting the urgent need for

novel therapeutic strategies.

Somatostatin is a natural inhibitor of various endocrine secretions, including insulin and

glucagon. Its effects are mediated through a family of five G-protein coupled receptors

(GPCRs), SSTR1-5. SSTR5 is preferentially expressed on pancreatic β-cells, and its activation

is a key physiological mechanism for inhibiting insulin secretion. Zavolosotine is designed to

selectively target SSTR5, thereby offering a potentially more focused therapeutic approach to

reducing insulin overproduction in congenital HI compared to non-selective somatostatin

analogs.

Quantitative Data on Glucose Homeostasis
The following tables summarize the available quantitative data from preclinical and Phase 1

clinical studies of Zavolosotine.

Table 1: Preclinical Efficacy of Zavolosotine in Neonatal
Rats
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Parameter
Dose of
Zavolosotine

Observation Source

Blood Glucose
≥3 mg/kg (single oral

dose)

Significant increase in

the area under the

curve (AUC) of the

blood glucose

response from 0.5 to 6

hours post-dose.

[2]

Blood Glucose
≥10 mg/kg (once-daily

for 5 days)

Sustained and

significant increase in

the AUC of the blood

glucose response on

Day 1 and Day 5.

[2]

Insulin Secretion
≥10 mg/kg (single oral

dose)

Suppressed glyburide-

induced

hyperinsulinemia.

[2]

Hypoglycemia Rescue
≥3 mg/kg (single oral

dose)

Rescued glyburide-

induced

hypoglycemia,

restoring blood

glucose to >60 mg/dL.

N.B. Specific percentage changes and statistical values beyond "significant increase" are not

detailed in the available public documents.

Table 2: Phase 1 Clinical Trial Results of Zavolosotine in
Healthy Volunteers (Single Ascending Dose)
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Parameter
Dose of
Zavolosotine

Percent
Reduction in
Insulin
Secretion

Observation
on Plasma
Glucose

Source

Basal Insulin

Secretion
120 mg 73%

Data not

specified

Glucose-

Stimulated

Insulin Secretion

(AUC during

IVGTT)

120 mg ~50%

Parallel doubling

of plasma

glucose AUC

Sulfonylurea-

Induced Insulin

Secretion (AUC)

30 mg 79% Not specified

Sulfonylurea-

Induced Insulin

Secretion (AUC)

60 mg 90%

No exogenous

glucose infusion

needed to

prevent

hypoglycemia

N.B. Data for other dose levels in the single ascending dose cohorts (ranging from 0.5 mg to

120 mg) have not been publicly quantified in detail.

Table 3: Phase 1 Clinical Trial of Zavolosotine in Healthy
Volunteers (Multiple Ascending Dose)

Dose of
Zavolosotine

Duration
Observation
on Fasting
Insulin

Observation
on Fasting
Plasma
Glucose

Source

30 mg, 60 mg,

120 mg

Once daily for 10

days

Rapid, sustained,

and dose-

dependent

decreases

Dose-dependent

increases
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N.B. Specific quantitative data for each dose group in the MAD study are not available in the

public domain.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of

Zavolosotine.

Preclinical Evaluation in a Neonatal Rat Model of
Hyperinsulinism

Animal Model: Male neonatal Sprague Dawley rats (PND7-11).

Drug Administration: Zavolosotine administered orally via gavage at doses of 3, 10, 30, and

100 mg/kg.

Induction of Hyperinsulinemic Hypoglycemia: Intraperitoneal injection of glyburide (a

sulfonylurea) at a dose of 0.5 mg/kg or 5 mg/kg to stimulate insulin secretion and induce

hypoglycemia, mimicking congenital HI.

Blood Glucose Monitoring: Blood samples were collected from the tail at various time points

up to 6 hours post-dose to measure blood glucose levels.

Insulin Measurement: Plasma insulin levels were measured to assess the suppression of

glyburide-induced hyperinsulinemia.

Study Design for Sustained Efficacy: A 5-day repeat oral administration study was conducted

with once-daily dosing of Zavolosotine to evaluate the sustainability of its effect on blood

glucose.

Outcome Measures: The primary outcomes were the change in blood glucose levels over

time, the area under the curve (AUC) for the blood glucose response, and the levels of

plasma insulin.

Phase 1 Clinical Trial in Healthy Volunteers
Study Population: Healthy adult volunteers.
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Study Design: A two-part, first-in-human Phase 1 clinical study involving single ascending

dose (SAD) and multiple ascending dose (MAD) cohorts.

SAD Cohorts: Volunteers received single oral doses of Zavolosotine (ranging from 0.5

mg to 120 mg) or placebo.

MAD Cohorts: Volunteers received once-daily oral doses of Zavolosotine (30 mg, 60 mg,

or 120 mg) or placebo for 10 days.

Pharmacodynamic Assessments:

Intravenous Glucose Tolerance Test (IVGTT):

After an overnight fast, a single dose of Zavolosotine or placebo was administered.

One hour later, an intravenous bolus of glucose (300 mg/kg) was administered.

Serial measurements of blood glucose and insulin were taken over 180 minutes to

assess glucose-stimulated insulin secretion.

Sulfonylurea Challenge with Euglycemic Clamp:

A sulfonylurea (5 mg of glibenclamide/glyburide) was administered to induce insulin

secretion.

A euglycemic clamp technique (e.g., using ClampArt®) was employed to maintain blood

glucose at a constant normal level via a variable intravenous glucose infusion.

One hour after the sulfonylurea, a single dose of Zavolosotine or placebo was

administered.

The intravenous glucose infusion rate (GIR) required to maintain euglycemia was

measured over 8 hours as a surrogate for insulin secretion.

Outcome Measures: The primary pharmacodynamic endpoints included changes in basal

and stimulated insulin secretion (assessed by plasma insulin levels and GIR) and

corresponding changes in plasma glucose levels. Safety and tolerability were also assessed.
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Signaling Pathways and Experimental Workflows
Zavolosotine's Signaling Pathway in Pancreatic β-Cells
The following diagram illustrates the proposed mechanism of action of Zavolosotine in

inhibiting insulin secretion from pancreatic β-cells.
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Caption: Zavolosotine's mechanism of action in pancreatic β-cells.
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Experimental Workflow for Phase 1 Pharmacodynamic
Studies
The diagram below outlines the workflow for the two primary pharmacodynamic assessments

used in the Phase 1 clinical trial of Zavolosotine.

Intravenous Glucose Tolerance Test (IVGTT) Sulfonylurea Challenge with Euglycemic Clamp
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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